molecular formula C8H14O3S B13106774 1-Hydroxy-8-sulfanyloctane-3,6-dione

1-Hydroxy-8-sulfanyloctane-3,6-dione

Cat. No.: B13106774
M. Wt: 190.26 g/mol
InChI Key: SWKMTAUEQROINR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The general synthetic route involves the following steps :

    Ethylene Glycol and Ethylene Oxide Reaction: Ethylene glycol reacts with ethylene oxide under basic conditions to form diethylene glycol.

    Thiol Group Introduction: The diethylene glycol is then reacted with a thiolating agent, such as thiourea, to introduce the thiol group, resulting in the formation of 3,6-Dioxa-8-mercaptooctan-1-ol.

Industrial Production Methods

Industrial production of 3,6-Dioxa-8-mercaptooctan-1-ol typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,6-Dioxa-8-mercaptooctan-1-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dioxa-8-mercaptooctan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Functions as a cross-linking agent in protein and peptide chemistry.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,6-Dioxa-8-mercaptooctan-1-ol involves its ability to bind to specific molecular targets through its thiol and hydroxyl groups. The thiol group can form covalent bonds with metal ions and proteins, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Mercaptoethoxy)ethoxy]ethanol: Similar structure with slight variations in the ethylene glycol chain length.

    Thiol-PEG3-OH: A polyethylene glycol derivative with a thiol group.

Uniqueness

3,6-Dioxa-8-mercaptooctan-1-ol is unique due to its specific combination of a thiol and hydroxyl group, which provides distinct reactivity and versatility in various applications. Its ability to form stable linkages with metals and proteins makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

1-hydroxy-8-sulfanyloctane-3,6-dione

InChI

InChI=1S/C8H14O3S/c9-5-3-7(10)1-2-8(11)4-6-12/h9,12H,1-6H2

InChI Key

SWKMTAUEQROINR-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)CCS)C(=O)CCO

Origin of Product

United States

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